1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea
Description
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic small molecule featuring three key structural motifs:
- Benzo[b]thiophen-3-yl: A sulfur-containing bicyclic aromatic system known for enhancing metabolic stability and modulating π-π interactions in drug-receptor binding .
- Dimethylaminoethyl group: A basic moiety that influences solubility (via protonation) and may facilitate interactions with acidic residues in biological targets .
This compound’s design leverages privileged structures common in kinase inhibitors and GPCR-targeted therapies, though its specific biological targets remain uncharacterized in the provided evidence.
Properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS2/c1-21(2)16(15-12-24-17-8-4-3-7-14(15)17)11-20-18(22)19-10-13-6-5-9-23-13/h3-9,12,16H,10-11H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDQAGMDXSLPKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC=CS1)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:
Preparation of starting materials: : Initially, the benzo[b]thiophene core can be synthesized or sourced as a starting material.
Dimethylamino group introduction: : Through a substitution reaction, a dimethylamino group is introduced to the benzo[b]thiophene.
Thiophen-2-ylmethyl linkage: : The thiophen-2-ylmethyl group is attached via an alkylation process.
Urea formation: : Finally, the urea linkage is formed through a condensation reaction between the amine groups and an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial synthesis typically involves optimizing the reaction conditions to maximize yield and purity while minimizing by-products. This includes:
Catalysts: : Use of appropriate catalysts to enhance reaction rates.
Solvents: : Selection of solvents that provide a balance between solubility and reactivity.
Temperature and pressure: : Controlled temperature and pressure conditions to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: : The compound may be susceptible to oxidation at the sulfur atoms in the thiophene rings.
Reduction: : Reduction reactions could target the urea linkage or the aromatic rings.
Substitution: : Substitution reactions may occur at the nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Electrophiles or nucleophiles depending on the reaction site and desired substitution.
Major Products Formed
The reactions mentioned above can yield various products, including modified aromatic systems, reduced urea derivatives, and substituted compounds with altered functional groups.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiophene and urea have been reported to induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapeutics.
- Neuroprotective Effects : Some related compounds have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanisms may involve modulation of neurotrophic factors or enhancement of neuronal survival pathways.
- Antimicrobial Properties : Given the structural similarities to known antimicrobial agents, this compound may be explored for its efficacy against bacterial and fungal infections.
- Pharmaceutical Intermediate : The compound could serve as an intermediate in the synthesis of more complex pharmaceuticals, leveraging its unique functional groups to create novel therapeutic agents.
Materials Science
- Organic Electronics : The electronic properties associated with the thiophene rings may allow for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
- Polymer Development : Its structural characteristics could be utilized in the development of new polymers with specific mechanical or thermal properties, potentially enhancing material performance in various industrial applications.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if used as a drug, it might interact with protein receptors or enzymes, altering their function and influencing cellular pathways.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
*logP values estimated using fragment-based methods (e.g., Crippen’s method).
Key Comparative Insights
A. Bioavailability and Solubility
- The target compound’s dimethylaminoethyl group likely confers pH-dependent solubility, similar to M64’s pyridine-morpholine system, which is formulated as an HCl salt for enhanced bioavailability . In contrast, the ethylurea derivative in lacks ionizable groups, reducing solubility but improving membrane permeability.
- The trimethoxyphenyl-enone compound exhibits high logP (~4.1), suggesting poor aqueous solubility, whereas the target compound’s urea and dimethylamino groups may mitigate this issue.
B. Target Engagement
- Urea-containing analogues (target compound, ) leverage hydrogen-bonding for target interactions. For example, M64’s urea binds FAK’s kinase domain, while the benzo[d]thiazole derivative may target PI3K/Akt pathways due to its morpholine substituent.
- The thiophen-2-ylmethyl group in the target compound could enhance selectivity for thiophene-sensitive targets (e.g., adenosine receptors) compared to ’s benzamide-thiophene hybrid, which prioritizes dopamine receptor binding .
C. Metabolic Stability
- Benzo[b]thiophene derivatives (target compound, ) resist oxidative metabolism better than benzo[d]thiazoles , as sulfur’s electron-rich nature reduces CYP450-mediated degradation.
Biological Activity
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea, with the CAS number 2034612-29-6, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
The molecular formula of the compound is , with a molecular weight of 413.5 g/mol. The structure consists of a benzo[b]thiophene moiety linked to a thiophen-2-ylmethyl urea, which is significant for its biological interactions.
Biological Activities
Research indicates that compounds containing thiophene and benzo[b]thiophene structures exhibit a wide range of biological activities, including:
- Antitumor Activity : Studies have demonstrated that related compounds show significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 93.3 μM across different cancer types, including breast, lung, and prostate cancers .
- Antimicrobial Properties : The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial and fungal strains. In vitro evaluations have indicated moderate to strong inhibitory effects against specific pathogens .
- Enzyme Inhibition : Certain derivatives have been tested for their ability to inhibit key enzymes involved in cancer progression, such as GSK-3β. For example, one derivative exhibited an IC50 value of 140 nM, indicating potent enzyme inhibition compared to standard references .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate isocyanates with substituted thiophene derivatives under controlled conditions. The yields reported in literature range from 40% to 60%, depending on the specific reaction conditions employed .
Case Studies
Several studies have focused on the biological evaluation of compounds similar to this compound:
- Antitumor Evaluation : A study assessed the antitumor activity of various urea derivatives against multiple cancer cell lines, reporting promising results for compounds structurally related to our target compound. Notably, one compound showed selective activity with a GI50 value as low as 15.1 μM against breast cancer cells .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of thiourea derivatives, revealing that some exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that modifications in the thiophene structure can enhance efficacy .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
